![molecular formula C25H19N3OS2 B10883083 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883083.png)
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features a combination of pyrimidine and phenothiazine moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Moiety: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde, a ketone, and an amine under acidic or basic conditions.
Thioether Formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.
Phenothiazine Attachment: The final step involves coupling the pyrimidine-thioether intermediate with phenothiazine through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenothiazine ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., chlorine, bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antitumor agent due to the bioactivity of both pyrimidine and phenothiazine derivatives.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Materials Science: Its unique electronic properties make it a candidate for organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves interaction with biological targets such as enzymes and receptors. The pyrimidine moiety can inhibit enzymes involved in DNA synthesis, while the phenothiazine ring can interact with neurotransmitter receptors, potentially leading to antipsychotic effects.
Comparación Con Compuestos Similares
Similar Compounds
2-phenylpyrimidine: A simpler pyrimidine derivative with fewer functional groups.
Phenothiazine: The parent compound of the phenothiazine moiety.
4-methyl-6-phenylpyrimidin-2-amine: A related pyrimidine derivative with an amine group instead of a sulfanyl group.
Uniqueness
2-[(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is unique due to its combination of pyrimidine and phenothiazine structures, which confer a range of biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions further enhances its versatility in research and industrial applications.
Propiedades
Fórmula molecular |
C25H19N3OS2 |
|---|---|
Peso molecular |
441.6 g/mol |
Nombre IUPAC |
2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C25H19N3OS2/c1-17-15-19(18-9-3-2-4-10-18)27-25(26-17)30-16-24(29)28-20-11-5-7-13-22(20)31-23-14-8-6-12-21(23)28/h2-15H,16H2,1H3 |
Clave InChI |
NVMDPAXNVMESQJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Benzylpiperidin-1-yl)[1-(2,4-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883001.png)
![(E)-16-(3-bromobenzylidene)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883006.png)
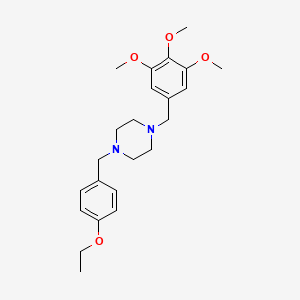
![(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10883021.png)
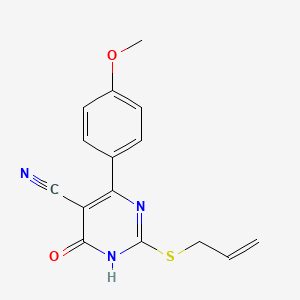
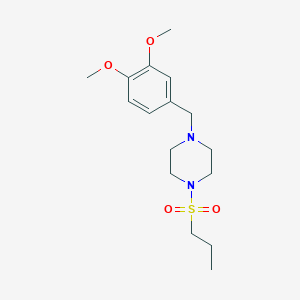
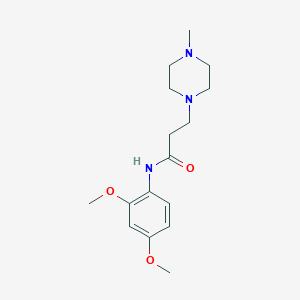
![N-(4-nitrophenyl)-2-{[5-(quinolin-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B10883033.png)
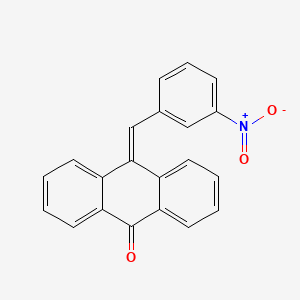
![Biphenyl-4-yl[4-(2-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10883041.png)
![(4-Benzylpiperidin-1-yl)[1-(3,4,5-trimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10883044.png)
![N-{2-[2-(dimethylamino)ethyl]-1,1-dioxido-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl}-2-phenylacetamide](/img/structure/B10883062.png)
![4-Bromo-2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}phenol](/img/structure/B10883069.png)
![(5Z)-5-[3,4-bis(benzyloxy)benzylidene]-2-(morpholin-4-yl)-1,3-thiazol-4(5H)-one](/img/structure/B10883084.png)
